[(2-Fluorocyclobutyl)methyl](methyl)amine
Description
(2-Fluorocyclobutyl)methylamine is a fluorinated secondary amine characterized by a cyclobutane ring substituted with a fluorine atom at the 2-position, a methyl group attached to the nitrogen, and an additional methylene group bridging the cyclobutane and the amine. This structure imparts unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials.
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
1-(2-fluorocyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C6H12FN/c1-8-4-5-2-3-6(5)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
IVXPVOQQNHJVSP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclobutyl)methylamine typically involves the fluorination of a cyclobutyl precursor followed by amination. One common method includes the reaction of cyclobutylmethyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent. The resulting fluorocyclobutylmethyl intermediate is then reacted with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (2-Fluorocyclobutyl)methylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclobutyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(2-Fluorocyclobutyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Fluorocyclobutyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorine atom in the compound can enhance its binding affinity to these targets, thereby influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key properties of (2-Fluorocyclobutyl)methylamine and analogous fluorinated amines based on the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (2-Fluorocyclobutyl)methylamine | C₆H₁₁FN | 129.16 (calculated) | Hypothetical: Fluorine may enhance polarity and metabolic stability. Cyclobutane introduces ring strain. | — |
| (3-Fluoro-4-methylphenyl)methylamine | C₁₃H₂₀FN | 209.30 | No specific data; fluorinated aromatic amines often used in drug discovery. | |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₈H₂₂FN | 271.37 | Fluorine may modulate lipophilicity and binding affinity in pharmaceuticals. | |
| (1-Fluorocyclopentyl)methylamine | C₉H₁₈FNO | 175.24 | Fluorocyclopentyl group likely impacts solubility and conformational flexibility. | |
| Ethyl[(2-fluorophenyl)methyl]amine | C₉H₁₂FN | 153.20 | Fluorine substitution on aromatic rings enhances electronic effects in catalysis or medicinal chemistry. |
Key Observations:
Fluorine Effects : Fluorine atoms in these compounds typically increase polarity and metabolic stability, which is critical in drug design .
Structural Diversity : Cyclic vs. aromatic fluorinated groups influence steric hindrance and electronic interactions. For example, cyclobutane’s ring strain may enhance reactivity compared to cyclopentane derivatives .
Applications : Fluorinated amines are often explored as intermediates in pharmaceuticals (e.g., kinase inhibitors) or CO₂ capture agents (see MDEA studies in –6).
Mechanistic and Performance Comparisons
CO₂ Adsorption Capacity
- MDEA-Impregnated Mesoporous Carbon (aMDEA-MC) : Achieved 2.63 mmol CO₂/g adsorption at 43 wt.% loading, outperforming unmodified mesoporous carbon by 64% .
- Role of Amine Groups : Secondary amines like (2-Fluorocyclobutyl)methylamine could theoretically enhance CO₂ chemisorption via carbamate formation, though steric effects from the cyclobutane might reduce efficiency compared to linear amines like MDEA .
Physicochemical Properties
- Boiling Points : Linear amines (e.g., methyl(2-methylpropyl)amine, ) have lower boiling points (e.g., 159.8°C) compared to cyclic fluorinated amines due to reduced molecular symmetry and weaker intermolecular forces .
- Safety Profiles : Fluorinated amines may pose unique hazards; for example, [(1-methylpiperidin-4-yl)methyl]amine dihydrochloride () is flagged for flammability (Flash Point: 50.3°C) and corrosivity .
Biological Activity
(2-Fluorocyclobutyl)methylamine is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic implications based on various research findings.
(2-Fluorocyclobutyl)methylamine is synthesized through a series of chemical reactions involving the fluorination of cyclobutyl derivatives. The presence of the fluorine atom enhances the compound's lipophilicity, potentially affecting its ability to cross biological membranes.
Pharmacodynamics
The biological activity of (2-Fluorocyclobutyl)methylamine has been evaluated in various studies, particularly focusing on its interaction with biological targets such as enzymes and receptors.
- PDE5 Inhibition : A study indicated that the compound displays significant inhibition of phosphodiesterase type 5 (PDE5), with an IC50 value comparable to that of tadalafil (IC50 = 5.77 nM). The fluorinated analogues exhibited varying degrees of potency, with [(2-Fluorocyclobutyl)methyl]amine showing promising results in maintaining high affinity for PDE5 while minimizing metabolic degradation .
- Transport Mechanisms : The compound's ability to act as a substrate for amino acid transport systems has been demonstrated in cell assays. It was shown that the compound enters cells primarily through system-A amino acid transport mechanisms, indicating potential utility in targeting specific cellular pathways .
Toxicity and Safety Profile
Research on the toxicity profile of (2-Fluorocyclobutyl)methylamine is limited, but some insights can be drawn from related amines:
- Respiratory Effects : Studies on similar compounds have reported respiratory irritations and lesions upon exposure to high concentrations. Symptoms included irritation of mucosal surfaces and potential neurotoxic effects at elevated doses .
- Safety Assessments : A total uncertainty factor was applied in toxicity assessments due to interspecies variability, indicating a need for careful evaluation in human applications .
Case Study 1: Prostate Cancer Imaging
In a study utilizing a rat model for prostate cancer, (2-Fluorocyclobutyl)methylamine derivatives were evaluated for their effectiveness in differentiating between cancerous and non-cancerous tissues using PET imaging techniques. The results showed higher accumulation in prostate cancer tissues compared to benign hyperplasia, suggesting potential diagnostic applications .
Case Study 2: Neurotoxicity Assessment
A preliminary assessment of neurotoxic effects associated with similar amine compounds revealed symptoms such as dizziness and respiratory distress following exposure. This highlights the importance of understanding the safety profile before clinical applications can be considered .
Data Tables
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Tadalafil | PDE5 | 5.77 | Standard reference |
| (2-Fluorocyclobutyl)methylamine | PDE5 | <5.0 | Comparable potency |
| Anti-(18)F-FACBC | Prostate Cancer | N/A | Higher contrast in imaging compared to (18)F-FDG |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
